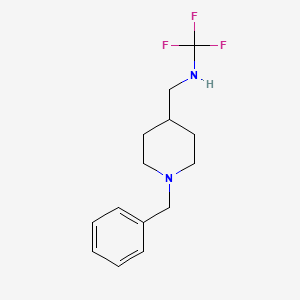
5,6-Diethyldec-5-ene-3,7-diyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Diethyldec-5-ene-3,7-diyne is an organic compound characterized by its unique structure, which includes both double and triple bonds. This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The presence of both double and triple bonds in its structure makes it a versatile molecule in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethyldec-5-ene-3,7-diyne can be achieved through various methods. One common approach involves the coupling of azide-terminated polymer building blocks with sym-dibenzo-1,5-cyclooctadiene-3,7-diyne (DIBOD) small linkers. This method leverages the self-accelerating double strain-promoted azide-alkyne cycloaddition (DSPAAC) click reaction, which allows for efficient preparation under mild ambient conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5,6-Diethyldec-5-ene-3,7-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) are typical.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives.
科学的研究の応用
5,6-Diethyldec-5-ene-3,7-diyne has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 5,6-Diethyldec-5-ene-3,7-diyne involves its interaction with molecular targets and pathways. For instance, similar compounds have been shown to inhibit fatty acid biosynthesis in microbes by targeting specific enzymes involved in phospholipid synthesis . The compound’s unique structure allows it to interact with various biological molecules, leading to diverse effects.
類似化合物との比較
Similar Compounds
Dec-5-ene-3,7-diyne, 2,9-dimethyl-: Another compound with a similar structure but different substituents.
1,3-Diynes: Compounds with two triple bonds, often used in similar chemical reactions and applications.
Uniqueness
5,6-Diethyldec-5-ene-3,7-diyne stands out due to its specific combination of double and triple bonds, which imparts unique reactivity and versatility in chemical synthesis
特性
CAS番号 |
61228-08-8 |
|---|---|
分子式 |
C14H20 |
分子量 |
188.31 g/mol |
IUPAC名 |
5,6-diethyldec-5-en-3,7-diyne |
InChI |
InChI=1S/C14H20/c1-5-9-11-13(7-3)14(8-4)12-10-6-2/h5-8H2,1-4H3 |
InChIキー |
RHLPBAPBYVYDQF-UHFFFAOYSA-N |
正規SMILES |
CCC#CC(=C(CC)C#CCC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-](/img/structure/B13945356.png)
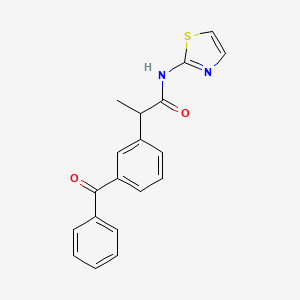
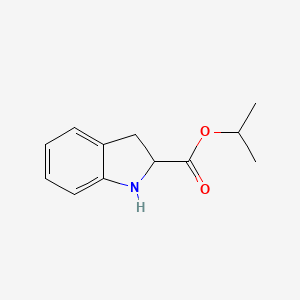
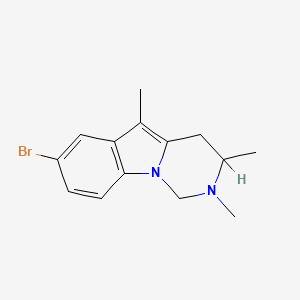
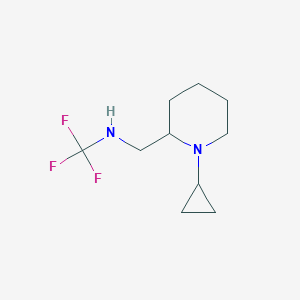

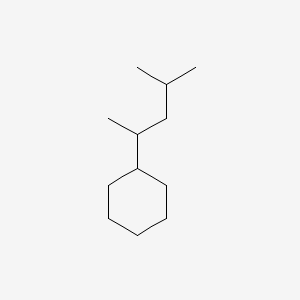
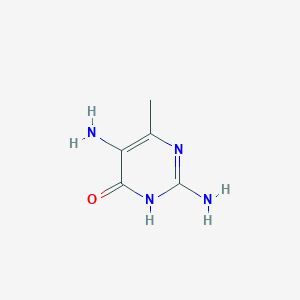
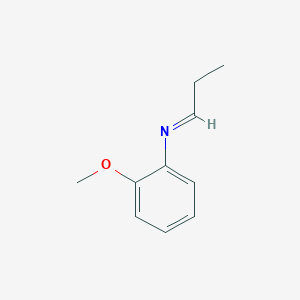

![Benzenamine, 4-[(1R)-1-methylpropoxy]-](/img/structure/B13945423.png)
![4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13945431.png)
